2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as proline derivatives, through cyclization reactions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of the Final Compound: The final step involves coupling the pyrrolidine and thiazole rings through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: A related compound with a similar Boc-protected pyrrolidine structure.
2-(1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid: A closely related compound with slight structural variations.
Uniqueness
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid is unique due to its combination of a pyrrolidine ring, a thiazole ring, and a Boc protecting group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-5-9(15)10-14-8(7-20-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVJSMBNOUIIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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